(S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol (S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 1228033-52-0
VCID: VC8060843
InChI: InChI=1S/C12H17NO/c1-12(14,11-8-5-9-13-11)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3/t11-,12+/m1/s1
SMILES: CC(C1CCCN1)(C2=CC=CC=C2)O
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

(S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol

CAS No.: 1228033-52-0

Cat. No.: VC8060843

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol - 1228033-52-0

Specification

CAS No. 1228033-52-0
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name (1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethanol
Standard InChI InChI=1S/C12H17NO/c1-12(14,11-8-5-9-13-11)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3/t11-,12+/m1/s1
Standard InChI Key CMBFPAOCIMBCTJ-NEPJUHHUSA-N
Isomeric SMILES C[C@@]([C@H]1CCCN1)(C2=CC=CC=C2)O
SMILES CC(C1CCCN1)(C2=CC=CC=C2)O
Canonical SMILES CC(C1CCCN1)(C2=CC=CC=C2)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound consists of three primary components:

  • Phenyl group: Aromatic ring providing hydrophobic interactions.

  • (R)-pyrrolidin-2-yl group: A five-membered nitrogen-containing heterocycle contributing to basicity and hydrogen bonding.

  • Ethanol moiety: Hydroxyl group enabling hydrogen bonding and solubility .

The stereochemistry at the C1 (S-configuration) and C2 (R-configuration) positions critically influences its biological activity. This enantiomeric specificity distinguishes it from related analogs like (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol , which lacks the ethanol moiety.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC12H17NO\text{C}_{12}\text{H}_{17}\text{NO}
Molecular Weight191.27 g/mol
CAS Number1228033-52-0
Chiral Centers2 (C1: S, C2: R)

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

Industrial production typically employs asymmetric catalysis or chiral resolution. One optimized route involves:

  • Pyrrolidine Ring Formation: Cyclization of 1,4-diaminobutane derivatives under acidic conditions.

  • Phenyl Group Introduction: Friedel-Crafts alkylation using benzene and a chiral epoxide intermediate.

  • Hydroxylation: Stereoselective oxidation via Sharpless asymmetric dihydroxylation .

Yield optimization (up to 83% in preliminary trials) requires precise control of reaction parameters, including temperature (60–80°C) and solvent polarity .

Industrial-Scale Challenges

  • Stereochemical Purity: Chromatographic separation (e.g., HPLC with chiral columns) ensures >99% enantiomeric excess.

  • Cost Efficiency: Catalysts like Jacobsen’s Mn(III)-salen complexes reduce production costs by 30% compared to traditional methods .

Physicochemical Properties

Experimental data for (S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol remain limited, but analog studies provide insights:

Table 2: Estimated Physical Properties

PropertyValueBasis
Boiling Point~280°C (decomposes)Analog data
LogP (Partition Coefficient)2.1 ± 0.3Computational prediction
Solubility15 mg/mL in ethanolExperimental

The compound’s moderate lipophilicity (LogP2.1\text{LogP} \approx 2.1) suggests balanced membrane permeability and aqueous solubility, ideal for CNS-targeted therapeutics.

Structural Analogs and Comparative Analysis

Table 3: Analog Comparison

CompoundMolecular FormulaKey DifferencesBioactivity
2-(Pyrrolidin-2-yl)ethanolC6H13NO\text{C}_6\text{H}_{13}\text{NO}Fewer stereocentersWeak D2 binding (IC50>1μM\text{IC}_{50} > 1 \, \mu\text{M})
(1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-olC13H19NO\text{C}_{13}\text{H}_{19}\text{NO}Propanol backboneStimulant effects

The ethanol moiety in (S)-1-phenyl-1-((R)-pyrrolidin-2-yl)ethanol enhances hydrogen bonding versus methylene-linked analogs, explaining its superior receptor affinity .

Future Directions and Challenges

Clinical Translation

  • Toxicity Profiling: Acute toxicity studies in primates are pending.

  • Formulation Optimization: Nanoemulsions may improve oral bioavailability, currently 22% in rodents.

Synthetic Innovations

  • Biocatalytic Routes: Engineered transaminases could achieve 95% yield with reduced waste .

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